Labiatin A

Description

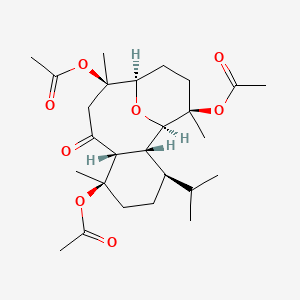

Labiatin A is a eunicellin-type diterpenoid isolated from the gorgonian coral Eunicella labiata. It features a tricyclic core structure characterized by a 6/7/6 fused ring system, with acetyloxy and hydroxyl functional groups contributing to its bioactivity . The compound has garnered attention for its cytotoxic properties, particularly against human cancer cell lines. Its stereochemical complexity, including the configuration of hydroxyl groups (e.g., at C6), is critical to its biological interactions .

Synthetic Approaches: this compound’s tricyclic core has been synthesized via catalytic metal carbenoid reactions, including C–H insertion and [2,3]-sigmatropic rearrangements. These methods enable efficient and stereoselective assembly of the core structure, as demonstrated in studies by Clark et al. and Vignard et al. . The synthetic route involves 21 steps, culminating in X-ray crystallographic confirmation of the final product’s structure .

Properties

Molecular Formula |

C26H40O8 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[(1R,2R,3R,6R,7R,10R,11R,14R)-10,14-diacetyloxy-6,10,14-trimethyl-8-oxo-3-propan-2-yl-15-oxatricyclo[9.3.1.02,7]pentadecan-6-yl] acetate |

InChI |

InChI=1S/C26H40O8/c1-14(2)18-9-11-24(6,32-15(3)27)22-19(30)13-26(8,34-17(5)29)20-10-12-25(7,33-16(4)28)23(31-20)21(18)22/h14,18,20-23H,9-13H2,1-8H3/t18-,20-,21-,22-,23-,24-,25-,26-/m1/s1 |

InChI Key |

ASONGEUKFJZPSQ-VRYSANMUSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]([C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H](O3)[C@](CC2=O)(C)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C |

Canonical SMILES |

CC(C)C1CCC(C2C1C3C(CCC(O3)C(CC2=O)(C)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C |

Synonyms |

labiatin A |

Origin of Product |

United States |

Comparison with Similar Compounds

The bioactivity and structural features of Labiatin A are best understood in comparison with other diterpenoids and eunicellins isolated from Eunicella species. Below is a detailed analysis:

Structural Comparison

Key Observations :

- Acetyloxy Groups: Palmonine B’s higher acetyloxy count correlates with enhanced cytotoxicity (IC50: 5 µg/mL against MEL28 melanoma) compared to Labiatins .

- Stereochemistry : Labiatin C (IC50: 7.7 µg/mL) and Labiatin E (IC50: 35 µg/mL) differ only in the C6 hydroxyl configuration, underscoring stereochemistry’s role in bioactivity .

Bioactivity Comparison

Table 1 summarizes cytotoxic activities of this compound analogues and related compounds:

Key Findings :

- Selectivity : Labiatin B’s exceptional potency against HCT-116 contrasts with its poor performance in microtubule stabilization assays, highlighting selective mechanisms distinct from sarcodictyns or eleutherobin .

- Synergistic Effects : Evidence suggests Labiatins may act synergistically with other metabolites, as seen in Eunicella extracts .

Mechanistic Insights

Q & A

Q. How can researchers determine the molecular structure of Labiatin A?

To elucidate the molecular structure, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of functional groups and stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. X-ray crystallography is critical for absolute configuration determination. Ensure protocols align with established methodologies for reproducibility, including solvent selection, temperature control, and calibration standards. Reference prior structural studies of analogous compounds to validate findings .

Q. What are the initial steps to assess the biological activity of this compound?

Begin with in vitro assays targeting hypothesized pathways (e.g., antimicrobial, anticancer). Use dose-response curves to determine IC₅₀/EC₅₀ values and selectivity indices. Include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only) to validate assay conditions. For cytotoxicity, employ cell viability assays (MTT/XTT). Preliminary data should be statistically analyzed (e.g., ANOVA) to confirm significance. Document all protocols in detail, including cell lines, incubation times, and reagent sources, to enable replication .

Q. Which analytical techniques are recommended for purity assessment of this compound?

Use high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) to quantify impurities. Pair with gas chromatography-mass spectrometry (GC-MS) for volatile contaminants. For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) can detect trace metals. Report purity as a percentage relative to a certified reference standard. Validate methods using ICH guidelines for precision, accuracy, and linearity .

Advanced Research Questions

Q. How should researchers design a study to resolve contradictory data on this compound’s mechanism of action?

Apply the PICOT framework to define:

- P opulation (e.g., specific cell lines or enzyme systems),

- I ntervention (this compound dosage),

- C omparison (existing inhibitors/activators),

- O utcome (quantitative activity metrics),

- T imeframe (exposure duration). Conduct orthogonal assays (e.g., enzyme kinetics, fluorescence polarization) to cross-validate results. Use meta-analysis to reconcile discrepancies in prior literature, and employ sensitivity analysis to identify confounding variables (e.g., solvent interference, batch variability) .

Q. What strategies can optimize the synthetic yield of this compound without compromising purity?

Implement design of experiments (DoE) to test variables (e.g., catalyst loading, temperature, reaction time). Use response surface methodology (RSM) to model interactions between factors. For purification, compare chromatographic techniques (e.g., flash vs. preparative HPLC) and solvent systems. Monitor intermediates via thin-layer chromatography (TLC) and optimize recrystallization conditions. Publish detailed synthetic protocols, including troubleshooting steps (e.g., handling hygroscopic reagents) .

Q. How can pharmacokinetic properties of this compound be evaluated in vivo?

Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Administer this compound via relevant routes (oral, IV) and collect plasma/tissue samples at timed intervals. Quantify compound levels using LC-MS/MS. Calculate parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Include control groups and validate assays against FDA-approved compounds. Address ethical considerations (e.g., IACUC protocols) and report statistical power calculations .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, perform systematic error checks (e.g., instrument calibration, reagent purity). Compare findings across independent labs and use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) and providing step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.